![molecular formula C15H14F3N3O B1405674 N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea CAS No. 1227954-83-7](/img/structure/B1405674.png)
N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
説明
A chemical compound’s description typically includes its IUPAC name, common names, and structural formula. It may also include information about the compound’s role or use.
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reaction, and the conditions under which the reaction occurs.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Chemical reactions analysis involves understanding the reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted using computational methods.科学的研究の応用
Antimicrobial Activity
Research by Reddy, Reddy, and Venugopal (2003) explored the synthesis of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas and evaluated their antimicrobial activity. This study suggests the potential use of similar compounds, including N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, in antimicrobial applications (Reddy, Reddy, & Venugopal, 2003).
Enzyme Inhibition and Anticancer Properties
Mustafa, Perveen, and Khan (2014) synthesized several urea derivatives, including compounds structurally similar to N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, and examined their enzyme inhibition and anticancer properties. This indicates the compound's relevance in cancer research and enzyme-related studies (Mustafa, Perveen, & Khan, 2014).
Cytokinin Activity
Takahashi et al. (1978) investigated the cytokinin activity of N-phenyl-N′-(4-pyridyl)urea derivatives, which are structurally related to the compound . Their findings highlight the potential of these compounds in plant growth and development research (Takahashi et al., 1978).
Catalytic and Kinetic Studies
Belzile, Neverov, and Brown (2014) studied the kinetics and products of solvolysis of N,N-bis(2-picolyl)ureas catalyzed by Cu(II) ion. This research can inform the understanding of similar reactions involving N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea (Belzile, Neverov, & Brown, 2014).
Supramolecular Chemistry
Troff et al. (2012) described the self-assembly of metallo-supramolecular macrocycles using pyridine-substituted urea ligands. This study provides insights into the potential use of N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea in the field of supramolecular chemistry (Troff et al., 2012).
Chemical Reactions and Crystallography
Research by Stojanovic et al. (2010) on the methylation of N-phenyl-N′-(pyridin-2-ylmethyl)urea and its derivatives, including crystallographic data, provides valuable information relevant to the compound (Stojanovic et al., 2010).
TRPV1 Antagonism
Sun et al. (2015) studied N-[{2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)-pyridin-3-yl}methyl] N'-(6,6-fused heterocyclic) ureas as hTRPV1 antagonists, suggesting the potential use of similar compounds in pain management and receptor studies (Sun et al., 2015).
Safety And Hazards
Safety and hazard information typically includes the compound’s toxicity, flammability, and environmental impact. This information is important for handling and disposing of the compound safely.
将来の方向性
Future directions could include potential applications of the compound, areas where further research is needed, or new synthesis methods that could be developed.
I hope this general information is helpful. If you have a specific question about a different compound, or if you need more detailed information, feel free to ask!
特性
IUPAC Name |
1-(2-methylphenyl)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O/c1-9-5-3-4-6-11(9)20-14(22)21-12-7-8-13(15(16,17)18)19-10(12)2/h3-8H,1-2H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLPJRVIAAZFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(N=C(C=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



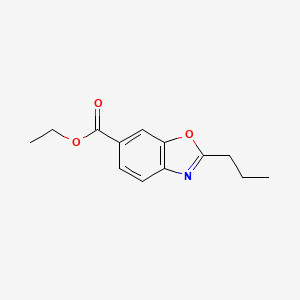
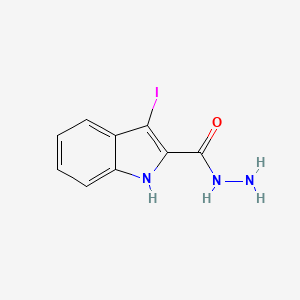
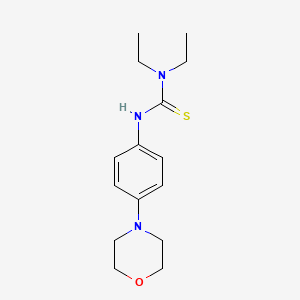
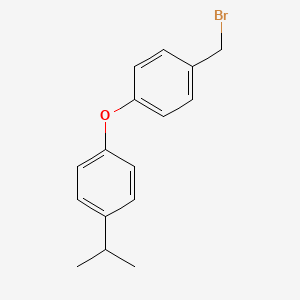
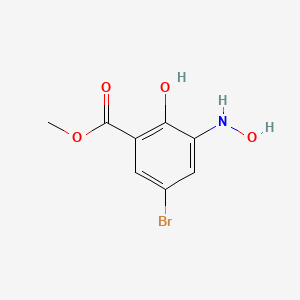
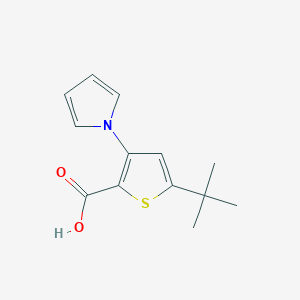
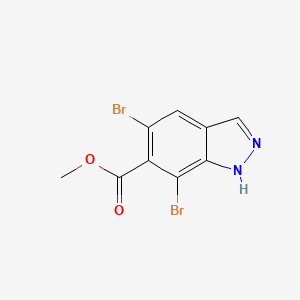
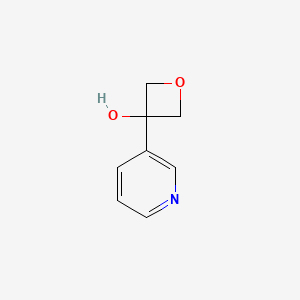
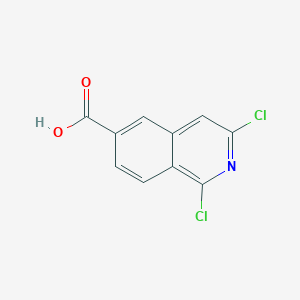
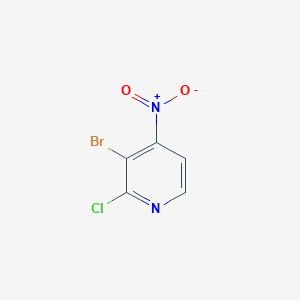
![Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1405611.png)

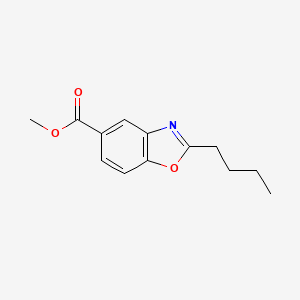
![Ethyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B1405614.png)